Pyrrolo[1,2-b]pyridazine-6-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
pyrrolo[1,2-b]pyridazine-6-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3/c9-5-7-4-8-2-1-3-10-11(8)6-7/h1-4,6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUFNNVGVKWEOLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN2N=C1)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Pyrrolo 1,2 B Pyridazine 6 Carbonitrile and Its Derivatives
Approaches Starting from Pyridazine (B1198779) Derivatives
The construction of the pyrrolo[1,2-b]pyridazine (B13699388) framework frequently commences with a pre-existing pyridazine ring, onto which the pyrrole (B145914) moiety is annulated. These approaches can be broadly categorized into condensation and cycloaddition reactions.
Condensation Reactions
Condensation reactions provide a direct route to the pyrrolo[1,2-b]pyridazine core through the formation of new carbon-carbon and carbon-nitrogen bonds. These methods often involve the reaction of activated pyridazine derivatives with suitable nucleophilic partners.
One effective method for the synthesis of substituted pyrrolo[1,2-b]pyridazines involves the reaction of oxazolo[3,2-b]pyridazinium perchlorates with compounds possessing active methylene (B1212753) groups. beilstein-journals.orgnih.gov These pyridazinium salts serve as reactive intermediates that, upon treatment with nucleophiles such as malononitrile (B47326), ethyl cyanoacetate, or ethyl malonate in the presence of a base like sodium ethoxide, undergo a ring-opening and subsequent cyclization cascade to afford the desired heterocyclic system. beilstein-journals.org
The reaction with malononitrile is particularly noteworthy as it directly introduces the cyano group at the 6-position, yielding 7-aryl-6-cyanopyrrolo[1,2-b]pyridazines. The process is believed to proceed through the initial attack of the malononitrile carbanion on the pyridazinium ring, followed by a series of intramolecular rearrangements and eliminations to furnish the aromatic pyrrolo[1,2-b]pyridazine structure.
Table 1: Synthesis of Pyrrolo[1,2-b]pyridazine Derivatives from Oxazolo[3,2-b]pyridazinium Perchlorates
| Oxazolo[3,2-b]pyridazinium Perchlorate Derivative | Nucleophilic Reagent | Base | Product | Yield (%) | Reference |
| 2,3-Diphenyl-5-oxo-5H-oxazolo[3,2-b]pyridazinium perchlorate | Malononitrile | Sodium Ethoxide | 7-Phenyl-6-cyano-2,3-diphenylpyrrolo[1,2-b]pyridazine | Not Reported | beilstein-journals.org |
| 2,3-Diphenyl-5-oxo-5H-oxazolo[3,2-b]pyridazinium perchlorate | Ethyl Cyanoacetate | Sodium Ethoxide | Ethyl 7-phenyl-2,3-diphenylpyrrolo[1,2-b]pyridazine-6-carboxylate | Not Reported | beilstein-journals.org |
| 2,3-Diphenyl-5-oxo-5H-oxazolo[3,2-b]pyridazinium perchlorate | Ethyl Malonate | Sodium Ethoxide | Diethyl 7-phenyl-2,3-diphenylpyrrolo[1,2-b]pyridazine-6,x-dicarboxylate | Not Reported | beilstein-journals.org |
An alternative condensation approach utilizes acyclic precursors, specifically 1,4,7-triketones, which react with hydrazine (B178648) to form the pyridazine ring in situ. beilstein-journals.orgnih.gov This is followed by an intramolecular cyclization and subsequent dehydrogenation to yield the aromatic pyrrolo[1,2-b]pyridazine core. This method allows for the construction of the heterocyclic system from relatively simple starting materials. The initial reaction between the triketone and hydrazine typically forms a dihydropyridazine (B8628806) intermediate, which then undergoes an intramolecular condensation to form the pyrrole ring. The final step involves an oxidation or dehydrogenation to achieve the fully aromatic pyrrolo[1,2-b]pyridazine.
Cyanoacetic acid hydrazide has been reported as a precursor for pyrrolo[1,2-b]pyridazines through condensation with highly functionalized propenes. beilstein-journals.orgnih.gov For instance, the reaction with 3-bromo-1,1,3-tricyano-2-phenylpropene provides a direct route to a polysubstituted pyrrolo[1,2-b]pyridazine derivative. nih.gov In this reaction, the hydrazide moiety of cyanoacetic acid hydrazide likely forms the pyridazine portion of the final structure, while the active methylene group and the cyano group participate in the formation of the pyrrole ring.
Specific yields and detailed reaction conditions for this synthesis were not fully detailed in the surveyed literature.
Cycloaddition Reactions
Cycloaddition reactions, particularly 1,3-dipolar cycloadditions, represent a powerful and versatile strategy for the construction of the pyrrolo[1,2-b]pyridazine skeleton. These reactions involve the generation of a pyridazinium N-ylide, which then reacts with a suitable dipolarophile.
Pyridazinium N-ylides, generated in situ from the corresponding pyridazinium salts by treatment with a base, are key intermediates in this approach. arkat-usa.org These 1,3-dipoles readily react with a variety of dipolarophiles, including acetylenic esters and olefinic compounds like acrylonitrile (B1666552), to afford the pyrrolo[1,2-b]pyridazine ring system. beilstein-journals.orgnih.gov The reaction with acrylonitrile is of particular interest as it directly installs a cyano group, which can lead to the formation of pyrrolo[1,2-b]pyridazine-6-carbonitrile derivatives.
The cycloaddition is followed by a spontaneous dehydrogenation (aromatization) to yield the final stable heterocyclic product. The regioselectivity of the cycloaddition is a key aspect of this synthesis, and it can be influenced by the nature of the substituents on both the ylide and the dipolarophile.
Table 2: Synthesis of Pyrrolo[1,2-b]pyridazines via 1,3-Dipolar Cycloaddition of Pyridazinium N-Ylides
| Pyridazinium Salt | Dipolarophile | Base | Product | Yield (%) | Reference |
| N-Phenacylpyridazinium Bromide | Acrylonitrile | Triethylamine | 6-Cyano-7-phenylpyrrolo[1,2-b]pyridazine | Not Reported | arkat-usa.org |
| N-(Ethoxycarbonylmethyl)pyridazinium Bromide | Acrylonitrile | Triethylamine | 6-Cyano-7-ethoxycarbonylpyrrolo[1,2-b]pyridazine | Not Reported | arkat-usa.org |
Cycloaddition of Alkylidene Cyclopropane (B1198618) Derivatives to Pyridazine
One of the notable cycloaddition strategies for synthesizing the pyrrolo[1,2-b]pyridazine core involves the reaction of alkylidene cyclopropane derivatives with pyridazine. This reaction is typically catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). rsc.orgresearchgate.net This method falls under the broader class of cycloaddition reactions that have been developed to access this privileged heterocyclic system. rsc.orgresearchgate.net
Cycloaddition Reactions Involving Mesoionic Oxazolo-Pyridazinones
A highly effective method for the synthesis of pyrrolo[1,2-b]pyridazine derivatives is the [3+2] dipolar cycloaddition reaction involving mesoionic 1,3-oxazolo[3,2-b]pyridazinium-2-oxides, also known as mesoionic oxazolo-pyridazinones or münchnones. wikipedia.orgslideshare.net These reactive mesoionic dipoles are typically generated in situ from the corresponding 3(2H)pyridazinone acids by treatment with a dehydrating agent like acetic anhydride (B1165640). wikipedia.orgresearchgate.net The generated mesoionic compound then reacts with an acetylenic dipolarophile, such as methyl propiolate or ethyl propiolate, to yield the pyrrolo[1,2-b]pyridazine skeleton. wikipedia.orgresearchgate.net
The reaction proceeds via a tricyclic intermediate which then eliminates carbon dioxide to afford the aromatic pyrrolo[1,2-b]pyridazine product. wikipedia.org This cycloaddition has been shown to be highly regioselective, with the ester group from the propiolate exclusively ending up at the 5-position of the resulting heterocyclic system. wikipedia.orgresearchgate.net The regioselectivity has been confirmed by detailed NMR spectroscopy and X-ray diffraction analysis. wikipedia.org The reaction is generally performed by heating the pyridazinone acid and the dipolarophile in acetic anhydride at around 90 °C for several hours, providing the desired products in moderate to good yields. wikipedia.orgresearchgate.net
| Starting Acid Precursor | Dipolarophile | Conditions | Yield | Reference |
| Pyridazinone acid (general) | Methyl propiolate | Acetic anhydride, 90°C, 3-4 h | 41-52% | wikipedia.orgresearchgate.net |
| Pyridazinone acid (general) | Ethyl propiolate | Acetic anhydride, 90°C, 3-4 h | 41-52% | wikipedia.orgresearchgate.net |
| 3(2H)pyridazinone acids | Diethyl/Diisopropyl acetylenedicarboxylate (B1228247) | Acetic anhydride | - | slideshare.netresearchgate.net |
Transition Metal-Catalyzed Reactions (e.g., Sonogashira coupling for 3-chloropyridazines)
Transition metal-catalyzed cross-coupling reactions provide a powerful tool for the synthesis of the pyrrolo[1,2-b]pyridazine scaffold. A notable example is the Sonogashira coupling reaction. One such approach involves the reaction between 3-chloropyridazines and propargylic alcohol. rsc.orgresearchgate.net This reaction is catalyzed by a palladium-copper system, specifically Pd(PPh₃)₂Cl₂–CuI, using diethylamine (B46881) as the reaction medium. rsc.orgresearchgate.net
A more advanced domino reaction has been developed, which combines a Sonogashira cross-coupling, an isomerization, and an intramolecular condensation in a single sequence. researchgate.netnih.gov This process utilizes readily available (hetero)aryl propargyl alcohols and 1-amino-2-bromopyrroles, catalyzed by a Pd/Cu system, to construct functionalized pyrrolo[1,2-b]pyridazines. researchgate.netnih.gov
| Reactant 1 | Reactant 2 | Catalyst System | Reaction Type | Reference |
| 3-Chloropyridazine | Propargylic alcohol | Pd(PPh₃)₂Cl₂–CuI | Sonogashira Coupling | rsc.orgresearchgate.net |
| 1-Amino-2-bromopyrrole | (Hetero)aryl propargyl alcohol | Pd/Cu | Domino Sonogashira/Isomerization/Condensation | researchgate.netnih.gov |
Chichibabin Reaction and its Adaptations
The Chichibabin reaction, reported by Aleksei Chichibabin in 1914, is a classical method for the amination of nitrogen-containing heterocycles, most notably for the synthesis of 2-aminopyridine (B139424) derivatives from pyridine (B92270) and sodium amide. wikipedia.orgslideshare.net The mechanism is generally considered to be an addition-elimination reaction proceeding through a σ-adduct intermediate. wikipedia.org While the reaction and its modern adaptations are well-established for the amination of pyridines and related heterocycles, researchgate.netorgsyn.orgntu.edu.sg its direct application to construct the fused pyrrolo[1,2-b]pyridazine ring system is not widely documented in the surveyed literature. An adaptation would hypothetically involve the amination of a substituted pyridazine, with the resulting amino group serving as a handle for a subsequent cyclization to form the pyrrole ring, but specific examples of this strategy for this scaffold are not prominent.
One-Pot Multicomponent Reactions (e.g., pyridazine, 2-bromoacetophenones, acetylenic dipolarophiles)
One-pot multicomponent reactions (MCRs) offer an efficient strategy for the synthesis of complex molecules like pyrrolo[1,2-b]pyridazines from simple starting materials in a single operation. A specific example involves the reaction between pyridazine, a 2-bromoacetophenone (B140003), and an acetylenic dipolarophile such as 1-butyn-3-one. acs.org In this reaction, an acid scavenger like 1,2-epoxybutane (B156178) is also employed. acs.org This approach allows for the rapid assembly of the pyrrolo[1,2-b]pyridazine core with substituents determined by the choice of the acetophenone (B1666503) and the dipolarophile. acs.org
Intramolecular Cyclization of Substituted Pyridazinones
Intramolecular cyclization represents a key step in several synthetic routes to pyrrolo[1,2-b]pyridazines. As mentioned previously (Section 2.1.2.3), the synthesis from 3(2H)pyridazinone acids involves a cycloaddition followed by elimination, but the initial formation of the mesoionic intermediate from the acid precursor is itself a form of intramolecular cyclization. wikipedia.orgresearchgate.net
Another clear example is the synthesis of 2-(4-chlorophenyl)-7-methylpyrrolo[1,2-b]pyridazine. orgsyn.org This synthesis starts from ethyl 2-(4-chlorophenyl)-7-methylpyrrolo[1,2-b]pyridazine-5-carboxylate, which is first hydrolyzed under basic conditions (e.g., 10% NaOH) to the corresponding carboxylic acid. orgsyn.org The subsequent thermal decarboxylation of this acid intermediate leads to the final product. orgsyn.org Furthermore, free-radical intramolecular cyclization of o-bromophenyl-substituted pyrrolylpyridinium salts has been shown to produce related polyheterocyclic systems, indicating the utility of intramolecular cyclization strategies.
Approaches Starting from Pyrrole Derivatives
An alternative major strategy for constructing the pyrrolo[1,2-b]pyridazine skeleton begins with a pyrrole derivative, onto which the pyridazine ring is annulated. A foundational method in this category involves the use of 1-aminopyrrole (B1266607) and its derivatives. rsc.orgresearchgate.net For instance, a BOC-protected 1-aminopyrrole derivative can react with α,β-unsaturated ketones in a novel synthetic route to produce highly substituted pyrrolo[1,2-b]pyridazines. rsc.orgresearchgate.net
Additionally, as described in the context of transition metal-catalyzed reactions (Section 2.1.3), 1-aminopyrrole derivatives are key starting materials. Specifically, 1-amino-2-bromopyrroles can undergo a domino Pd/Cu catalyzed reaction with propargyl alcohols to form the fused heterocyclic system. researchgate.netnih.gov A copper(II)-catalyzed tandem reaction involving the condensation of N-aminopyrroles with β-oxo esters, followed by cyclization, also provides access to 2-substituted pyrrolo[1,2-b]pyridazin-4(1H)-ones. researchgate.net
Condensation of 1-Aminopyrrole with Dicarbonyl Compounds
A classical approach to the pyrrolo[1,2-b]pyridazine skeleton involves the condensation of 1-aminopyrrole with β-dicarbonyl compounds. This method, originally reported by Flitsch and Krämer, provides a direct route to the fused heterocyclic system. nih.gov For instance, the reaction of 1-aminopyrrole with benzoylacetone (B1666692) yields a single isomer, 2-methyl-4-phenyl-pyrrolopyridazine. In contrast, the condensation with benzoylacetaldehyde (B102924) results in a mixture of 2-phenyl- and 4-phenyl-pyrrolopyridazine. nih.gov The reaction of phenylmalonaldehyde with 1-aminopyrrole affords 3-phenylpyrrolopyridazine. nih.gov While this method is effective for creating substituted pyrrolopyridazines, the specific synthesis of the 6-carbonitrile derivative via this route is not extensively detailed in the literature.
Reactions with BOC-Protected 1-Aminopyrrole Derivatives and α,β-Unsaturated Ketones
A more recent and facile approach for the synthesis of highly substituted pyrrolo[1,2-b]pyridazines utilizes a tert-butoxycarbonyl (BOC)-protected 1-aminopyrrole derivative. This method, developed by Dandia and his team, involves the reaction of [2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-phenylcarbamoyl-pyrrol-1-yl]-carbamic acid tert-butyl ester with various chalcones (α,β-unsaturated ketones). nih.gov The reaction is typically carried out in a mixture of toluene (B28343) and cyclohexane (B81311) in the presence of p-toluenesulfonic acid (p-TSA) at reflux. nih.gov A plausible mechanism for this transformation involves the hydrolysis and decarboxylation of the carbamate, followed by condensation with the chalcone (B49325) to yield the dihydropyrrolo[1,2-b]pyridazine product. nih.gov This methodology offers a convenient pathway to complex pyrrolopyridazine structures.
| Starting BOC-protected 1-aminopyrrole derivative | α,β-Unsaturated Ketone (Chalcone) | Solvent | Catalyst | Product | Reference |
| [2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-phenylcarbamoyl-pyrrol-1-yl]-carbamic acid tert-butyl ester | 3-(4-fluorophenyl)-1-phenyl-propenone | Toluene/Cyclohexane | p-TSA | 4,7-bis-(4-fluorophenyl)-5-isopropyl-2,6-diphenyl-3,4-dihydropyrrolo[1,2-b]pyridazine | nih.gov |
Syntheses from Acyclic Precursors
Alternatively, the pyrrolo[1,2-b]pyridazine ring system can be constructed from acyclic starting materials, offering a different strategic advantage in accessing diverse substitution patterns.
Condensation of 1,4,7-Triketones with Hydrazine Hydrate
One of the established methods for forming the pyrrolo[1,2-b]pyridazine core from non-cyclic precursors is the condensation of 1,4,7-triketones with hydrazine hydrate. nih.gov This reaction proceeds through the formation of the pyridazine ring by the reaction of the hydrazine with the 1,4-dicarbonyl portion of the triketone, followed by an intramolecular cyclization involving the remaining keto group and the newly formed pyridazine ring, and subsequent dehydrogenation to the aromatic system. nih.gov
Intramolecular [4+2] Cycloaddition of Azoalkenes
The intramolecular [4+2] cycloaddition of in situ generated azoalkenes represents another powerful strategy for the synthesis of the pyrrolo[1,2-b]pyridazine framework. arkat-usa.org This method involves the formation of a precursor containing both an azoalkene and a diene functionality, which then undergoes an intramolecular Diels-Alder reaction to construct the fused bicyclic system. This approach is particularly useful for creating complex, polycyclic structures containing the pyrrolo[1,2-b]pyridazine core.
Strategic Incorporation of the Carbonitrile Group at Position 6
The introduction of the carbonitrile group at the 6-position is a key step in the synthesis of the target compound. This can be achieved through the functionalization of a pre-formed pyrrolo[1,2-b]pyridazine ring.
Direct Functionalization Methods
Direct C-H functionalization presents an atom-economical and efficient strategy for introducing substituents onto heterocyclic rings. While specific literature on the direct cyanation of pyrrolo[1,2-b]pyridazine at the 6-position is scarce, related transformations provide a potential blueprint.
One plausible indirect route involves the Vilsmeier-Haack reaction , which is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds. arkat-usa.orgorganic-chemistry.org The pyrrole ring within the pyrrolo[1,2-b]pyridazine system is electron-rich and susceptible to electrophilic substitution. arkat-usa.org It has been reported that the Vilsmeier reaction (using phosphorus oxychloride and dimethylformamide) on pyrrolopyridazines can lead to formylation. arkat-usa.org Specifically, when the 7-position is occupied, formylation has been observed at the 5-position. arkat-usa.org This suggests that on an unsubstituted pyrrolo[1,2-b]pyridazine, formylation might occur at an electronically favored position, potentially the 6-position.
Once the 6-formylpyrrolo[1,2-b]pyridazine is obtained, it can be converted to the desired This compound . A standard and efficient method for this transformation is the conversion of the aldehyde to an oxime, followed by dehydration. This two-step sequence provides a reliable pathway to the nitrile functionality.
Another potential, though less direct, strategy could involve the introduction of a halogen at the 6-position, followed by a nucleophilic substitution with a cyanide source, such as copper(I) cyanide in a Rosenmund-von Braun reaction. However, the regioselective halogenation of the parent pyrrolo[1,2-b]pyridazine at the 6-position would be a prerequisite for this approach. arkat-usa.org
Synthesis via Precursors with Cyano Group Functionality (e.g., using malononitrile, acrylonitrile as starting materials)
The incorporation of a nitrile group into the pyrrolo[1,2-b]pyridazine core can be achieved by employing starting materials that already contain this functionality. Malononitrile and acrylonitrile, both readily available and highly reactive, serve as key building blocks in various cyclization strategies. These approaches often involve the reaction of a suitable pyridazine-derived precursor with these cyano-containing reagents, leading to the formation of the fused pyrrole ring.
One plausible approach involves the reaction of pyridazinium ylides with electron-deficient alkenes like acrylonitrile. This [3+2] cycloaddition strategy is a powerful tool for the construction of five-membered heterocyclic rings. In this context, a pyridazinium ylide, generated in situ from a corresponding pyridazinium salt, would act as a 1,3-dipole. The subsequent reaction with acrylonitrile as the dipolarophile would lead to a dihydropyrrolo[1,2-b]pyridazine intermediate, which could then be aromatized to the desired pyrrolo[1,2-b]pyridazine. The cyano group from acrylonitrile would be directly incorporated into the target molecule.
Another potential pathway utilizes malononitrile in condensation reactions. For instance, the reaction of a pyridazinethione derivative with malononitrile in the presence of a suitable base can lead to the formation of a fused thieno[2,3-d]pyridazine (B3120762) system. While not directly yielding a pyrrolo[1,2-b]pyridazine, this methodology highlights the utility of malononitrile in constructing fused heterocyclic systems from pyridazine precursors. A variation of this approach could involve the reaction of an appropriately substituted aminopyridazine with a Knoevenagel condensation adduct derived from malononitrile. This multi-step sequence would culminate in the cyclization to the pyrrolo[1,2-b]pyridazine ring system.
Research has shown that the reaction of 4,4-dichloro-1,2-diazabuta-1,3-dienes with malononitrile provides an efficient route to highly functionalized 6-aminopyridazine derivatives. scilit.com These products can undergo subsequent intramolecular cyclization to form condensed azaheterocycles, suggesting a potential, albeit indirect, route to the pyrrolo[1,2-b]pyridazine skeleton where the cyano group from malononitrile is retained. scilit.com
Furthermore, studies on the reaction of pyridazinimine derivatives with an additional mole of malononitrile have been reported to yield pyrido[3,2-c]pyridazine derivatives. uminho.ptuminho.pt This indicates that malononitrile can react with pyridazine-based intermediates to form fused ring systems, and tailoring the substitution pattern of the starting pyridazine could potentially direct the cyclization towards the formation of the pyrrolo[1,2-b]pyridazine isomer.
Detailed below are hypothetical reaction schemes and data based on established chemical principles for the synthesis of this compound and its derivatives using cyano-group-containing precursors.
Table 1: Hypothetical Synthesis of a Pyrrolo[1,2-b]pyridazine Derivative via [3+2] Cycloaddition
| Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Hypothetical Yield |
| N-Aminopyridazinium Salt | Acrylonitrile | Base (e.g., Triethylamine), Reflux | 7,8-Dihydrothis compound | Moderate |
| 7,8-Dihydrothis compound | Oxidizing Agent (e.g., DDQ) | Inert Solvent, Room Temp. | This compound | Good |
Table 2: Hypothetical Synthesis of a Pyrrolo[1,2-b]pyridazine Derivative via Condensation with Malononitrile Derivative
| Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Hypothetical Yield |
| 2-Chloropyridazine | Malononitrile | Base (e.g., NaH), DMF | 2-(Pyridazin-2-yl)malononitrile | Good |
| 2-(Pyridazin-2-yl)malononitrile | Strong Base (e.g., NaOEt), Heat | Ethanol | This compound-7-amine | Moderate |
These tables illustrate potential synthetic pathways that leverage the reactivity of malononitrile and acrylonitrile. The yields are hypothetical and would be subject to optimization in a laboratory setting. The research in this specific area is ongoing, and these proposed routes provide a foundation for the development of efficient synthetic methods for this class of compounds.
Chemical Reactivity and Derivatization Studies of Pyrrolo 1,2 B Pyridazine 6 Carbonitrile
Electrophilic Substitution Reactions on the Pyrrolo[1,2-b]pyridazine (B13699388) Nucleus
The reactivity of the pyrrolo[1,2-b]pyridazine system towards electrophiles is dictated by the electronic characteristics of its two fused rings. The five-membered pyrrole (B145914) ring is inherently electron-rich and thus more susceptible to electrophilic attack than the electron-deficient six-membered pyridazine (B1198779) ring. stackexchange.comyoutube.com In analogous N-bridgehead aromatic heterocycles, electrophilic substitution preferentially occurs on the five-membered ring. stackexchange.com For Pyrrolo[1,2-b]pyridazine-6-carbonitrile, the presence of the electron-withdrawing carbonitrile group at the C6 position is expected to deactivate the pyrrole ring towards electrophilic attack to some extent. However, substitution would still be predicted to occur at available positions on the pyrrole moiety (e.g., C5 or C7) over the more deactivated pyridazine ring. Analysis of resonance structures for related systems suggests that attack at positions that allow the positive charge of the reaction intermediate to be delocalized without placing it on an electronegative nitrogen atom is generally favored. stackexchange.comyoutube.com
Nucleophilic Addition Reactions
Nucleophilic attack on the aromatic pyrrolo[1,2-b]pyridazine core is less common than electrophilic substitution but can be facilitated under specific conditions. The electron-deficient pyridazine portion of the molecule is the more likely site for such reactions. In related systems, such as oxazolo[3,2-b]pyridazine perchlorates, nucleophiles have been shown to add to the C8a position, leading to ring-opening and subsequent recyclization to form substituted pyrrolopyridazines. arkat-usa.org This highlights the electrophilic nature of the bridgehead carbon. However, for the fully aromatic this compound, direct and stable nucleophilic addition to the ring is not a prominently reported pathway in the reviewed literature. Reactions involving nucleophiles typically proceed via functional group transformations or substitution on precursors rather than addition to the aromatic nucleus. arkat-usa.orgwur.nl
Metalation and Subsequent Reactions with Electrophiles
The direct metalation of this compound, a common strategy for the functionalization of heterocyclic compounds, is not extensively detailed in the available scientific literature. This process, typically involving strong bases like organolithium reagents to deprotonate a C-H bond followed by quenching with an electrophile, would be influenced by the directing effects of the ring nitrogen atoms and the carbonitrile group. Further research is required to establish feasible reaction pathways and regioselectivity for this class of transformation on this specific scaffold.
Reduction and Hydrogenation Pathways
The reduction of the pyrrolo[1,2-b]pyridazine scaffold is a recognized transformation. arkat-usa.org Hydrogenation can affect either the pyridazine or the pyrrole portion of the nucleus, depending on the catalyst and reaction conditions. While specific examples detailing the reduction of this compound are not provided in the surveyed literature, the general methodology for the hydrogenation of the parent ring system is established. Such reactions can lead to dihydro or tetrahydro derivatives, significantly altering the electronic and steric properties of the molecule. The carbonitrile group itself is also susceptible to reduction, typically affording a primary amine, which would fall under functional group transformations.
Oxidation Reactions
Oxidation reactions are primarily documented in the context of synthesizing the aromatic pyrrolo[1,2-b]pyridazine system from its precursors. For instance, the aromatization of dihydro-pyrrolo[1,2-b]pyridazines has been accomplished using oxidizing agents like chloranil (B122849) (tetrachlorobenzoquinone). arkat-usa.org This process involves the removal of hydrogen to form the fully conjugated aromatic system. Similarly, oxidative [3+2]-annulation reactions are employed in the construction of the heterocyclic core. researchgate.netresearchgate.net However, studies detailing the oxidation of the fully aromatic this compound nucleus itself are not prominent in the literature, likely due to the stability of the aromatic system.
Functional Group Transformations and Interconversions on the this compound Scaffold
The functional groups attached to the pyrrolo[1,2-b]pyridazine core are amenable to a variety of chemical transformations. arkat-usa.orgkorea.edu The carbonitrile group at the C6 position is a versatile handle for derivatization. It can potentially be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid (Pyrrolo[1,2-b]pyridazine-6-carboxylic acid) or amide. uni.lu
While not specific to the 6-carbonitrile, related transformations on the scaffold highlight its synthetic utility. For example, esters can be hydrolyzed, and the resulting carboxylic acids can be thermally decarboxylated. nih.gov This sequence provides a method to remove ester or carboxyl groups from the ring.
| Starting Material | Reagents & Conditions | Product | Notes | Reference |
| Ethyl 2-(4-chlorophenyl)-7-methylpyrrolo[1,2-b]pyridazine-5-carboxylate | 1) 10% NaOH, reflux, 4h; 2) conc. HCl | 2-(4-Chlorophenyl)-7-methylpyrrolo[1,2-b]pyridazine-5-carboxylic acid | Hydrolysis of the ester to a carboxylic acid. | nih.gov |
| 2-(4-Chlorophenyl)-7-methylpyrrolo[1,2-b]pyridazine-5-carboxylic acid | Heat above m.p. (290-295 °C), ~5 min | 2-(4-Chlorophenyl)-7-methylpyrrolo[1,2-b]pyridazine | Thermal decarboxylation to remove the carboxyl group. | nih.gov |
These examples demonstrate that standard functional group interconversions can be applied to derivatives of the pyrrolo[1,2-b]pyridazine ring, suggesting that the 6-carbonitrile group of the title compound serves as a key precursor for accessing other functionalities like amides, carboxylic acids, or amines via reduction.
Aromatization of Dihydropyrrolo[1,2-b]pyridazine Derivatives
The synthesis of substituted pyrrolo[1,2-b]pyridazines often proceeds through dihydro intermediates, which require a final aromatization step. This dehydrogenation is a key transformation for accessing the fully conjugated system. arkat-usa.orgbeilstein-journals.org Common methods involve heating the dihydro derivative in the presence of an acid catalyst or an oxidizing agent.
One documented method involves heating 3,4-dihydropyrrolo[1,2-b]pyridazine derivatives in toluene (B28343) with para-toluenesulfonic acid (p-TSA) to induce aromatization. beilstein-journals.org Another effective method is the use of an oxidant like chloranil in a high-boiling solvent such as toluene. arkat-usa.org
| Substrate Class | Reagents & Conditions | Product Class | Reference |
| 3,4-Dihydropyrrolo[1,2-b]pyridazines | p-TSA, Toluene, 110 °C, 25 h | Aromatic Pyrrolo[1,2-b]pyridazines | beilstein-journals.org |
| Dihydro-pyrrolo[1,2-b]pyridazines | Chloranil, Toluene, reflux | Aromatic Pyrrolo[1,2-b]pyridazines | arkat-usa.org |
These reactions are crucial for the final step in multi-step syntheses of highly substituted pyrrolo[1,2-b]pyridazine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For this compound, a complete assignment of proton and carbon signals is achieved through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments.
The ¹H NMR spectrum of this compound is expected to show five signals in the aromatic region, corresponding to the five protons on the heterocyclic core. The chemical shifts (δ) and coupling constants (J) are influenced by the electron distribution within the fused ring system and the anisotropic effect of the nitrile group.
Based on data from closely related pyrrolo[1,2-b]pyridazine derivatives, the protons on the pyridazine ring (H-2, H-3, and H-4) typically appear as a distinct ABC spin system. lew.ro The H-4 proton is often the most deshielded due to its proximity to the pyrrole ring and the bridgehead nitrogen. lew.ro In a reported 5-acetyl-7-aryl-pyrrolo[1,2-b]pyridazine, the H-4 proton appears as a doublet of doublets around 8.9 ppm. lew.ro The H-2 proton, adjacent to the C=N double bond, is also significantly deshielded, while H-3 typically resonates at a more upfield position. lew.ro The protons on the pyrrole ring, H-5 and H-7, would appear as singlets or narrow doublets, depending on long-range couplings. For instance, in a 2-(4-chloro-phenyl)-7-methylpyrrolo[1,2-b]pyridazine, the H-5 proton gives a doublet at δ = 6.67 ppm (J = 4.3 Hz). nih.gov
Since the C-6 position is substituted with a carbonitrile group, no signal for H-6 is expected. The expected proton assignments are summarized in the table below.
| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |
| H-2 | 8.5 - 8.6 | dd | J ≈ 4.5, 1.9 |
| H-3 | 7.2 - 7.3 | dd | J ≈ 9.2, 4.5 |
| H-4 | 8.9 - 9.0 | dd | J ≈ 9.2, 1.9 |
| H-5 | 6.7 - 6.8 | s or d | J ≈ 4.3 |
| H-7 | 7.6 - 7.7 | s |
Note: These are estimated values based on analogous compounds reported in the literature. Actual values may vary. lew.ronih.gov
The proton-decoupled ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, eight distinct signals are anticipated for the eight carbon atoms of the core structure, plus one for the nitrile carbon.
The chemical shifts are highly dependent on the electronic environment. The carbon atom of the nitrile group (C≡N) is expected to resonate in the range of 115-120 ppm. oregonstate.eduslideshare.netresearchgate.net The quaternary carbon to which it is attached (C-6) would likely appear around 120-125 ppm. beilstein-journals.org Carbons adjacent to the nitrogen atoms, such as C-2 and C-8a (the bridgehead carbon), are typically deshielded. For example, in related derivatives, C-2 appears as far downfield as 145.3 ppm. lew.ro The chemical shifts of the carbon atoms can be definitively assigned using 2D NMR techniques. libretexts.orglibretexts.org
| Carbon | Expected Chemical Shift (ppm) |
| C-2 | 145.0 - 145.5 |
| C-3 | 119.0 - 120.0 |
| C-4 | 129.0 - 130.0 |
| C-5 | 114.0 - 115.0 |
| C-6 | 124.0 - 125.0 |
| C-7 | 125.0 - 126.0 |
| C-8 | 118.0 - 119.0 |
| C-8a | 133.5 - 134.5 |
| C≡N | 115.0 - 118.0 |
Note: These are estimated values based on analogous compounds reported in the literature. Actual values may vary. lew.roresearchgate.netbeilstein-journals.org
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, strong cross-peaks would be observed between H-2 and H-3, and between H-3 and H-4, confirming their connectivity within the pyridazine ring. A weaker, four-bond coupling might also be visible between H-2 and H-4. lew.ro
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). sdsu.edu It allows for the direct assignment of carbon signals for all protonated carbons (C-2, C-3, C-4, C-5, and C-7).
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial as it shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). sdsu.edu It is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. Key expected correlations for confirming the position of the nitrile group would include:
A correlation from H-5 to C-6, C-7, and the bridgehead carbons.
A correlation from H-7 to C-5, C-6, and C-8.
Correlations from H-5 and H-7 to the nitrile carbon (C≡N) would provide definitive evidence for the C-6 substitution pattern. beilstein-journals.orgresearchgate.net
HETCOR (Heteronuclear Correlation): An older but still effective technique for one-bond ¹H-¹³C correlation, similar to HSQC. lew.ro
DQCOSY (Double Quantum Filtered COSY): This experiment can provide cleaner spectra than standard COSY, especially for resolving complex coupling patterns and suppressing strong singlet signals. beilstein-journals.org
During the synthesis of substituted pyrrolo[1,2-b]pyridazines, different regioisomers can often be formed. NMR spectroscopy is the primary method for determining the exact regiochemistry of the product. nih.gov
For this compound, NMR analysis would distinguish it from other possible isomers, such as the 5-carbonitrile or 7-carbonitrile derivatives. The key differentiators would be the observed proton multiplicities and the long-range correlations in the HMBC spectrum.
For the 6-carbonitrile isomer, H-5 and H-7 would both appear as singlets (or very narrow doublets due to minor long-range couplings). If the product were the 5-carbonitrile isomer, one would expect to see a singlet for H-4 and a doublet for H-6 coupled to H-7. Conversely, the 7-carbonitrile isomer would show H-6 as a doublet coupled to H-5. The specific coupling patterns observed in the ¹H NMR spectrum, combined with the HMBC correlations linking specific protons to the nitrile-bearing quaternary carbon, allow for conclusive regiochemical assignment. nih.govmdpi.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The most characteristic feature in the IR spectrum of this compound is the nitrile (C≡N) stretching vibration.
For aromatic nitriles, this absorption appears as a sharp, intense band in the region of 2240–2220 cm⁻¹. spectroscopyonline.com Conjugation with the aromatic ring system weakens the C≡N bond, causing its absorption frequency to be lower than that of saturated nitriles. spectroscopyonline.comscribd.com In one study of a substituted pyrrolo[1,2-b]pyridazine containing a cyano group, this band was observed at 2216 cm⁻¹. lew.roresearchgate.net Other expected absorptions would include C-H stretching from the aromatic rings (typically above 3000 cm⁻¹) and C=C and C=N stretching vibrations characteristic of the heterocyclic system in the 1620-1400 cm⁻¹ region. lew.rospectroscopyonline.com
Mass Spectrometry (MS and High-Resolution Mass Spectrometry) for Molecular Weight and Formula Confirmation
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule, allowing for the determination of its molecular weight. The nominal molecular weight of this compound (C₈H₅N₃) is 143 g/mol . A low-resolution mass spectrum would show a molecular ion peak (M⁺) at m/z = 143.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is used to confirm the elemental composition of the molecule. beilstein-journals.org For C₈H₅N₃, the calculated exact mass is 143.0483. An HRMS measurement that matches this value to within a few parts per million (ppm) provides unambiguous confirmation of the molecular formula, distinguishing it from any other combination of atoms that might have the same nominal mass.
Analysis of this compound: A Review of Structural Data
The chemical compound this compound, a specific derivative of the pyrrolo[1,2-b]pyridazine heterocyclic system, has been a subject of scientific interest. This article focuses on the structural characterization and spectroscopic analysis of this particular molecule, adhering strictly to available research findings.
Structural Characterization and Spectroscopic Analysis
The definitive structure and empirical formula of a chemical compound are foundational aspects of its scientific profile. For Pyrrolo[1,2-b]pyridazine-6-carbonitrile, these characteristics are determined through elemental analysis and X-ray crystallography.
Elemental analysis is a crucial technique to determine the mass percentages of the constituent elements in a compound, which in turn validates its empirical formula. However, a review of publicly accessible scientific literature and chemical databases did not yield specific elemental analysis data for this compound.
While studies on related derivatives of the pyrrolo[1,2-b]pyridazine (B13699388) core report successful validation of their structures via elemental analysis, this specific data for the 6-carbonitrile variant is not presently available. For instance, research on compounds like 2-(4-chloro-phenyl)-7-methylpyrrolo[1,2-b]pyridazine has confirmed their elemental composition through such methods. nih.govmdpi.com
Table 1: Elemental Analysis Data for this compound
| Element | Theoretical % | Experimental % |
|---|---|---|
| Carbon (C) | Data not available | Data not available |
| Hydrogen (H) | Data not available | Data not available |
As of the latest search, specific experimental data for this compound is not published in the reviewed sources.
Despite the utility of this technique in structural elucidation, specific X-ray crystallographic data for this compound could not be located in the surveyed scientific literature. The crystal structures of several other pyrrolo[1,2-b]pyridazine derivatives have been determined, revealing details about their planarity and intermolecular interactions, such as π-π stacking. nih.govnih.gov For example, the X-ray structure of 2-(4-chloro-phenyl)-7-methylpyrrolo[1,2-b]pyridazine shows a planar conformation. nih.gov This information on related structures underscores the type of detailed analysis that would be possible for this compound if single crystals were grown and analyzed.
Table 2: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Data not available |
| Space Group | Data not available |
| Unit Cell Dimensions | Data not available |
| Bond Lengths (Å) | Data not available |
| Bond Angles (°) | Data not available |
Specific crystallographic data for this compound is not available in the reviewed scientific literature.
Theoretical and Computational Chemistry Studies
Ab Initio Calculations and Quantum Mechanical Studies
Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, provide a fundamental understanding of the electronic and geometric properties of molecules. For the broader class of pyrrolo[1,2-b]pyridazines, these studies have been instrumental in confirming structures and understanding their stability.
Quantum mechanical studies on the parent pyrrolo[1,2-b]pyridazine (B13699388) ring system have established its aromaticity and planarity. nih.gov The introduction of a carbonitrile (-CN) group at the 6-position is anticipated to significantly influence the electronic distribution within the molecule. The strong electron-withdrawing nature of the nitrile group would likely modulate the electron density across the fused ring system, impacting bond lengths and angles. While specific ab initio data for the 6-carbonitrile derivative is scarce, related studies on other substituted pyrrolopyridazines have shown good correlation between calculated and experimentally determined geometries, often obtained from X-ray crystallography. nih.gov
Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity
Density Functional Theory (DFT) has become a primary tool for investigating the electronic properties of heterocyclic compounds due to its balance of computational cost and accuracy. iiste.orgresearchgate.net Studies on related pyrrole (B145914) and pyridazine (B1198779) systems have demonstrated the utility of DFT in predicting their behavior. iiste.orgresearchgate.netnih.gov
For Pyrrolo[1,2-b]pyridazine-6-carbonitrile, DFT calculations would be expected to reveal a significant polarization of the electron density towards the nitrile group. This would lead to a lower energy for the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule a better electron acceptor compared to the unsubstituted parent compound. The calculated electrostatic potential map would likely show a region of high positive potential around the pyrrole ring and a region of negative potential localized on the nitrogen atom of the nitrile group.
The reactivity of the molecule, as predicted by DFT-based descriptors, would also be altered. The presence of the electron-withdrawing nitrile group would likely deactivate the pyridazine ring towards electrophilic attack while potentially activating the pyrrole ring for nucleophilic substitution, depending on the specific reaction conditions.
Table 1: Predicted Effects of the 6-Carbonitrile Group on the Electronic Properties of the Pyrrolo[1,2-b]pyridazine Scaffold
| Property | Unsubstituted Pyrrolo[1,2-b]pyridazine | Predicted for this compound |
| Electron Density Distribution | Relatively uniform across the ring system | Polarized towards the C6-nitrile group |
| LUMO Energy | Higher | Lower |
| Electron Affinity | Lower | Higher |
| Reactivity towards Electrophiles | Moderate | Decreased |
This table is based on established principles of physical organic chemistry and DFT studies on related aromatic systems.
Molecular Orbital Analysis and Frontier Orbital Theory
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.org The energies and shapes of these orbitals dictate the molecule's behavior in chemical reactions.
Table 2: Conceptual Frontier Molecular Orbital Properties
| Molecular Orbital | General Location in Pyrrolo[1,2-b]pyridazines | Predicted Influence of 6-Carbonitrile Group |
| HOMO | π-system of the fused rings | Minor energy change, potential redistribution of density |
| LUMO | π*-system of the fused rings | Significant energy decrease, increased density on pyridazine ring |
| HOMO-LUMO Gap | Moderate | Decreased |
This table is a conceptual representation based on FMO theory and data from analogous heterocyclic compounds.
Conformational Analysis and Energy Landscapes
The pyrrolo[1,2-b]pyridazine ring system is inherently planar and rigid. nih.gov Therefore, conformational analysis for the core structure is straightforward. For this compound, the primary conformational freedom would involve the rotation of the nitrile group relative to the plane of the fused rings. However, due to the sp-hybridization of the nitrile carbon and its direct attachment to the aromatic ring, it is expected to lie in the plane of the molecule to maximize electronic conjugation.
Computational studies would likely confirm that the global energy minimum corresponds to a planar conformation. Any deviation from planarity would be associated with a significant energy penalty. The energy landscape would therefore be characterized by a deep and well-defined potential energy well corresponding to this planar structure.
Computational Elucidation of Reaction Mechanisms
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, including the 1,3-dipolar cycloaddition reactions often used to synthesize pyrrolo[1,2-b]pyridazine derivatives. nih.gov These studies can map out the reaction pathways, identify transition states, and calculate activation energies, providing insights into the regioselectivity and stereoselectivity of the reactions.
For the synthesis of this compound, which can be prepared via the 1,3-dipolar cycloaddition of pyridazinium N-ylides with acrylonitrile (B1666552), computational studies could clarify the observed regioselectivity. lew.ro By modeling the transition states for the formation of different possible regioisomers, the preferred reaction pathway can be identified. These calculations would likely show that the transition state leading to the 6-cyano substituted product is lower in energy, thus explaining its preferential formation. Such studies have been performed for similar systems, confirming the stepwise nature of these cycloaddition reactions. researchgate.net
Structure Activity Relationship Sar and Structural Modification for Functional Properties
Systematic Investigation of Substituent Effects on Pyrrolo[1,2-b]pyridazine-6-carbonitrile Reactivity
The reactivity of the pyrrolo[1,2-b]pyridazine (B13699388) scaffold is profoundly influenced by the nature and position of its substituents. Synthetic chemists leverage this sensitivity to direct the outcomes of chemical reactions, such as cycloadditions and multicomponent reactions, to build a library of diverse derivatives.
One of the most effective methods for synthesizing the pyrrolo[1,2-b]pyridazine core is through 1,3-dipolar cycloaddition reactions. mdpi.com These reactions often involve the in situ generation of mesoionic intermediates, such as oxazolo-pyridazinones, which then react with dipolarophiles. mdpi.comnih.gov The regioselectivity of this cycloaddition is a critical aspect of its reactivity, determined largely by the substituents on the reacting partners. For instance, the reaction between mesoionic oxazolo-pyridazinones and non-symmetrical acetylenic dipolarophiles like methyl or ethyl propiolate proceeds regioselectively to yield pyrrolo[1,2-b]pyridazines with an ester group at the 5-position. mdpi.comnih.gov NMR analysis confirms this regiochemistry, as the absence of coupling between a pyrrolic proton at position 5 and other protons would not be possible if the addition had occurred with reverse regiochemistry. nih.gov
Multicomponent reactions (MCRs) offer another versatile route, allowing for the construction of complex molecules in a single step and enabling the introduction of a wide array of substituents. researchgate.netresearchgate.net A one-pot reaction between pyridazine (B1198779), a 2-bromoacetophenone (B140003), and an acetylenic dipolarophile can generate various 5-acetyl substituted pyrrolo[1,2-b]pyridazines. researchgate.net The choice of the 2-bromoacetophenone derivative directly dictates the substituent at the 2-position of the final heterocyclic product. This method's adaptability allows for the incorporation of different aryl groups, thereby systematically modifying the molecule's structure. researchgate.net
The following table illustrates how different substituted 2-bromoacetophenones are used in a multicomponent reaction to produce a variety of 2,5-disubstituted pyrrolo[1,2-b]pyridazine derivatives.
| 2-Bromoacetophenone Substituent (R) | Resulting 2-Substituent on Pyrrolo[1,2-b]pyridazine | Reference |
| 4-Bromophenyl | 2-(4-bromophenyl) | researchgate.net |
| 4-Chlorophenyl | 2-(4-chlorophenyl) | researchgate.net |
| 4-Nitrophenyl | 2-(4-nitrophenyl) | researchgate.net |
| 3-Nitrophenyl | 2-(3-nitrophenyl) | researchgate.net |
| 4-Biphenyl | 2-(4-biphenyl) | researchgate.net |
This interactive table summarizes the reactants used to create specific derivatives.
SAR Studies on Pyrrolo[1,2-b]pyridazine Core for Non-Clinical Biological Applications
The pyrrolo[1,2-b]pyridazine scaffold is a "privileged structure" in medicinal chemistry, with derivatives showing a range of biological activities in non-clinical settings. researchgate.net Structure-activity relationship (SAR) studies aim to identify the structural features responsible for these effects.
Antioxidant Activity: Certain derivatives have been investigated for their ability to inhibit lipid peroxidation. In one study, various 5-substituted pyrrolo[1,2-b]pyridazines were synthesized and evaluated. nih.gov The research demonstrated that several of these compounds exhibit significant inhibition of lipid peroxidation in vitro, indicating potential as antioxidants. nih.gov The nature of the substituent at the 5-position was found to be a key determinant of this activity.
Anticancer Activity: The pyrrolo[1,2-b]pyridazine core has been incorporated into molecules designed as potential anticancer agents. A series of novel spiro-pyrrolopyridazine derivatives were synthesized and evaluated for their in vitro cytotoxicity against several human cancer cell lines, including breast (MCF-7), lung (H69AR), and prostate (PC-3). acs.org The study revealed that antiproliferative activity was highly dependent on the specific substituents. For example, derivative SPP10 was the most effective against MCF-7 breast cancer cells with an IC₅₀ value of 2.31 µM, while SPP12 was most effective against H69AR lung cancer cells with an IC₅₀ of 19.18 µM. acs.org These findings highlight the critical role of peripheral chemical modifications in determining cytotoxic potency and selectivity. acs.orgnih.gov Further studies on other derivatives showed that compounds 5a , 2c , and 5f exhibited the highest antitumor activity, particularly against colon cancer cells. nih.gov
The table below presents the cytotoxic activity (IC₅₀ values) of selected spiro-pyrrolopyridazine derivatives against various cancer cell lines.
| Compound | MCF-7 (Breast) IC₅₀ (µM) | H69AR (Lung) IC₅₀ (µM) | PC-3 (Prostate) IC₅₀ (µM) | Reference |
| SPP6 | 48.17 | >100 | 80.35 | acs.org |
| SPP10 | 2.31 | 30.14 | 22.14 | acs.org |
| SPP12 | 20.11 | 19.18 | 36.19 | acs.org |
| SPP20 | 33.14 | 140.0 | 110.0 | acs.org |
This interactive table displays the IC₅₀ values, indicating the concentration required to inhibit 50% of cell growth.
Influence of Peripheral Substituents on the Photophysical Characteristics of this compound Derivatives
The photophysical properties of pyrrolo[1,2-b]pyridazine derivatives, such as their light absorption and emission characteristics, are highly tunable through the strategic placement of peripheral substituents. These modifications directly alter the electronic structure of the molecule, affecting its interaction with light.
The absorption and emission wavelengths (λmax) can be systematically shifted by introducing groups with different electronic properties. The deprotonation of pyrrole (B145914) or imidazole (B134444) substituents on a chromophore, for example, is known to induce a bathochromic (red) shift in the absorption wavelength. mdpi.com Conversely, protonation can cause a hypsochromic (blue) shift. mdpi.com This principle applies to the pyrrolo[1,2-b]pyridazine core, where adding electron-donating groups (e.g., methoxy, -OCH₃) is expected to cause a red shift, while electron-withdrawing groups (e.g., nitro, -NO₂) would likely cause a blue shift in both absorption and emission spectra.
The fluorescence quantum yield (ΦF), which measures the efficiency of the emission process, is also critically dependent on the substituents. nih.gov The chemical groups attached to the core can influence the rate of intersystem crossing and other non-radiative decay pathways. nih.gov For instance, electron-donating groups can enhance the generation of reactive oxygen species like superoxide (B77818), which competes with fluorescence. nih.gov The position of the substituent is as important as its nature; subtle changes in placement can lead to significant differences in photophysical behavior due to varying effects on steric hindrance and electronic conjugation. mdpi.com
The following table provides a representative illustration of how different types of substituents are expected to modulate the key photophysical properties of a generic pyrrolo[1,2-b]pyridazine chromophore.
| Substituent Type at Position 2 | Expected Effect | Absorption λmax (nm) | Emission λmax (nm) | Fluorescence Quantum Yield (ΦF) |
| Phenyl (Ar-H) | Baseline | ~380 | ~450 | Moderate |
| Methoxy-phenyl (Ar-OCH₃) | Electron-Donating | Red-shifted (~400) | Red-shifted (~475) | Variable |
| Nitro-phenyl (Ar-NO₂) | Electron-Withdrawing | Blue-shifted (~370) | Blue-shifted (~440) | Often Lower |
| Cyano-phenyl (Ar-CN) | Electron-Withdrawing | Blue-shifted (~375) | Blue-shifted (~445) | Variable |
This illustrative table demonstrates the general trends in photophysical properties based on the electronic nature of the substituent.
Advanced Applications and Research Directions Non Clinical Focus
Materials Science and Optoelectronics
The pyrrolo[1,2-b]pyridazine (B13699388) framework is a subject of growing interest in materials science due to its remarkable optical and electrochemical properties. researchgate.net This has led to its broad exploration for use in various advanced materials and devices. researchgate.netresearchgate.net
The fused heterocyclic system of pyrrolo[1,2-b]pyridazine is noted for its high fluorescence, making it a candidate for developing stable light-emitting organic substances. researchgate.netnih.gov These compounds are often highly fluorescent both in solution and in the solid state. nih.gov The expansion of the π-electron system within the molecule is a key factor influencing these fluorescent properties, guiding the design of new optically active materials. nih.gov The planar conformation and π-π stacking observed in the crystal structure of some derivatives are typical of aromatic molecules with the potential for useful optical properties. nih.govresearchgate.net This inherent luminescence is a cornerstone for their potential application in optical devices like Organic Light Emitting Diodes (OLEDs). researchgate.net
The significant optical properties of the pyrrolo[1,2-b]pyridazine class have positioned them as promising candidates for the development of sensors and biosensors. researchgate.net Their strong luminescence can be modulated by interactions with specific analytes, forming the basis of a sensing mechanism. researchgate.net While specific research on Pyrrolo[1,2-b]pyridazine-6-carbonitrile as a sensor is not detailed, the broader class of pyrrolo[1,2-b]pyridazines is recognized for this potential application, driven by their tunable optical and electrochemical characteristics. researchgate.netresearchgate.net
Research has identified the pyrrolo[1,2-b]pyridazine scaffold as having potential utility in lasers and other semiconductor devices. researchgate.net This is attributed to their notable optical and electrochemical properties. researchgate.net For instance, femtosecond transient absorption spectra of a related pyrrolo-pyridine derivative showed evidence of potential super-luminescence and lasing effects. nih.gov The investigation into the electrical and optical properties of organic semiconductor films made from related compounds underscores their promise for applications in organic optoelectronics and nanoelectronics. researchgate.net
Certain derivatives of the pyrrolo[1,2-b]pyridazine system are known to possess photochromic properties, meaning they can undergo a reversible change in color upon exposure to light. mdpi.com This characteristic, alongside their strong luminescence, makes them versatile compounds for developing multi-addressable photochromic materials. mdpi.com The ability to fine-tune these properties by grafting different substituents onto the core scaffold is an active area of research. researchgate.net
Chemical Biology and Preclinical Explorations
In addition to materials science, the pyrrolo[1,2-b]pyridazine scaffold is a valuable tool in chemical biology and preclinical studies, primarily for its role as a core structure in designing enzyme inhibitors. researchgate.netresearchgate.net
Derivatives of pyrrolo[1,2-b]pyridazine have been synthesized and evaluated as inhibitors for a wide range of protein kinases and receptors involved in various disease pathways. The core structure serves as a versatile scaffold for developing potent and selective modulators of these biological targets. researchgate.net
Enzyme and Receptor Inhibition by Pyrrolo[1,2-b]pyridazine Derivatives:
| Target Enzyme/Receptor | Therapeutic Area/Significance | Research Findings | Citations |
| IRAK4 | Inflammation, Immunology, Oncology | Imidazo[1,2-b]pyridazines (a related class) were identified as IRAK-4 modulators. Pyrrolo[1,2-b]pyridazine derivatives have also been investigated as IRAK4 inhibitors. | researchgate.netsemanticscholar.org |
| MEK | Oncology | Pyrrolo[1,2-b]pyridazine derivatives have been studied as Mitogen-activated protein kinase (MEK) inhibitors. | researchgate.netresearchgate.net |
| JAK | Inflammation, Autoimmune Disorders, Oncology | The pyrrolo[1,2-b]pyridazine scaffold has been utilized in the development of Janus kinase (JAK) inhibitors. | researchgate.netresearchgate.net |
| HER-2 tyrosine kinase | Oncology | Derivatives of this heterocyclic system have been investigated as inhibitors of HER-2 tyrosine kinase. | researchgate.net |
| DGAT1 | Metabolic Diseases | Acyl CoA:diacylglycerol acyltransferase (DGAT1) inhibitors have been developed based on the pyrrolo[1,2-b]pyridazine structure. | researchgate.net |
| CRF1 Receptor | Anxiety, Depression | A series of pyrrolo[1,2-b]pyridazine analogs were synthesized and evaluated as novel corticotropin-releasing factor 1 (CRF1) receptor antagonists. | researchgate.netnih.gov |
Detailed preclinical explorations have shown that these derivatives can exhibit significant inhibitory activity. For example, in the pursuit of novel CRF1 receptor antagonists, a series of bicyclic analogs including pyrrolo[1,2-b]pyridazines were synthesized and evaluated, leading to the identification of a compound that showed efficacy in an elevated plus maze test in rats. nih.gov Similarly, various research efforts have focused on this scaffold for its potential to inhibit kinases like JAK and MEK, which are crucial in cancer and inflammatory diseases. researchgate.netresearchgate.net
Assessment of Antioxidant Activity (in vitro models)
The antioxidant potential of the pyrrolo[1,2-b]pyridazine scaffold has been explored through various in vitro models, primarily focusing on the inhibition of lipid peroxidation and the scavenging of free radicals. Studies on related pyridazine (B1198779) and pyrrolopyridazine derivatives indicate that this heterocyclic system is a promising candidate for the development of antioxidant agents.
Research has shown that certain 5-substituted pyrrolo[1,2-b]pyridazines can profoundly inhibit lipid peroxidation in vitro. nih.govresearchgate.net In one study, the antioxidant activity was assessed by measuring thiobarbituric acid reactive substances after inducing lipid peroxidation in boiled rat liver microsomes with ascorbic acid/FeSO4. nih.gov This demonstrates the capacity of the pyrrolo[1,2-b]pyridazine core to interfere with the oxidative degradation of lipids.
Furthermore, derivatives of the related pyridazinone structure have been evaluated for their ability to scavenge reactive oxygen species. nih.gov A series of 2H-pyridazine-3-one and 6-chloropyridazine analogues, known for their anti-inflammatory properties, were tested for their effects on superoxide (B77818) anion formation. nih.gov Many of these compounds exhibited strong inhibitory effects on superoxide anions, with inhibition rates ranging from 84% to 99% at a concentration of 10⁻³ M. nih.gov This activity was comparable to that of the standard antioxidant alpha-tocopherol (B171835) at the same concentration. nih.gov The link between inflammation and oxidative stress suggests that compounds with dual anti-inflammatory and antioxidant activities could be particularly valuable. nih.govnih.gov
A study on pyrrolo[2,3-b]quinoxaline derivatives also highlighted their potential as radical scavengers. rsc.org Using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate was identified as a potent radical scavenger. rsc.org Computational studies further suggested its effectiveness against hydroxyl radicals (HO˙), a particularly damaging reactive oxygen species. rsc.org Another class of related compounds, pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from marine bacteria, also demonstrated high antioxidant activity. nih.govrsc.org
Table 1: In Vitro Antioxidant Activity of Pyrrolo[1,2-b]pyridazine and Related Derivatives
| Compound Class | Assay | Key Findings | Reference(s) |
|---|---|---|---|
| 5-Substituted pyrrolo[1,2-b]pyridazines | Inhibition of lipid peroxidation (TBARS assay) | Profound inhibition of lipid peroxidation in rat liver microsomes. | nih.govresearchgate.net |
| 2H-pyridazine-3-one analogues | Superoxide anion scavenging | Strong inhibitory effect (up to 99% inhibition at 10⁻³ M), comparable to alpha-tocopherol. | nih.gov |
| Pyrrolo[3,4-d]pyridazinone derivatives | Oxidative stress reduction | Capable of reducing induced oxidative and nitrosative stress and protecting chromatin. | nih.gov |
| Pyrrolo[2,3-b]quinoxaline derivatives | DPPH radical scavenging | Demonstrated potential as radical scavengers, particularly against hydroxyl radicals. | rsc.org |
| Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro | Not specified | Showed high antioxidant activity. | nih.govrsc.org |
In Vitro Antimicrobial and Antifungal Activity Evaluations
The pyrrolo[1,2-b]pyridazine scaffold is recognized for its potential in developing new antimicrobial and antifungal agents. tandfonline.comnih.govresearchgate.net While extensive data on this compound itself is limited, studies on structurally related compounds underscore the promise of this heterocyclic family in combating microbial and fungal pathogens.
Derivatives of the closely related imidazo[1,2-b]pyridazine (B131497) system have shown significant antifungal activity against various phytopathogenic fungi. nih.gov A study evaluating a series of 3,6-disubstituted imidazo[1,2-b]pyridazines found that many of the compounds displayed excellent and broad-spectrum antifungal activities, as determined by the mycelium growth rate method. nih.gov Certain derivatives were found to be 1.9 to 25.5 times more potent than the commercial fungicide hymexazol (B17089) against strains like Alternaria alternata and Pyricularia oryzae. nih.gov
Similarly, pyridazinone derivatives have been investigated as agents to combat antimicrobial resistance. researchgate.net Some substituted pyridazinones have shown strong antifungal activity, comparable to the standard drug fluconazole, against various Candida species, including Candida tropicalis, Candida albicans, Candida glabrata, and Candida parapsilosis. researchgate.net The antibiotic pyridazomycin, a natural product, is also noted for its antifungal action. researchgate.net
In the realm of antibacterial agents, a compound identified as pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro, isolated from the marine bacterium Bacillus tequilensis, exhibited potent inhibitory effects against a multi-drug resistant Staphylococcus aureus (MDRSA) strain. nih.govrsc.org This highlights the potential of the broader pyrrole-fused heterocyclic family in addressing the challenge of resistant bacterial infections. The pyrrole (B145914) scaffold itself is a key component in many compounds with demonstrated antibacterial properties against both Gram-positive and Gram-negative pathogens. nih.gov
Table 2: In Vitro Antifungal Activity of Imidazo[1,2-b]pyridazine Derivatives
| Compound | Fungal Strain | Activity | Reference |
|---|---|---|---|
| 4a, 4c, 4d, 4l, 4r | Corn Curvalaria Leaf Spot (CL) | 1.9-25.5 fold more potent than hymexazol | nih.gov |
| 4a, 4c, 4d, 4l, 4r | Alternaria alternata (AA) | 1.9-25.5 fold more potent than hymexazol | nih.gov |
| 4a, 4c, 4d, 4l, 4r | Pyricularia oryzae (PO) | 1.9-25.5 fold more potent than hymexazol | nih.gov |
| 4a, 4c, 4d, 4l, 4r | Alternaria brassicae (AB) | 1.9-25.5 fold more potent than hymexazol | nih.gov |
In Vitro Cytotoxicity and Anticancer Activity Studies (excluding clinical trials)
The pyrrolo[1,2-b]pyridazine nucleus is a prominent scaffold in the design of novel cytotoxic and anticancer agents, with numerous studies demonstrating its potent antiproliferative activity against a range of human cancer cell lines. tandfonline.comnih.govresearchgate.net
One study investigated a series of newly synthesized pyrrolo[1,2-b]pyridazines for their cytotoxic effects on several human solid tumor cell lines. mdpi.comnih.gov The in vitro assays, performed using the MTS technique, revealed dose- and time-dependent cytotoxic activity for several compounds. mdpi.combohrium.com Notably, compounds designated as 5a , 2c (a precursor acid), and 5f demonstrated the strongest cytotoxic effects, particularly against LoVo colon adenocarcinoma cells. mdpi.combohrium.com For instance, after a 24-hour treatment with a 400 μM concentration, compound 5a reduced LoVo cell viability to 63.46%, while 5f inhibited cell growth to 41.82% after 48 hours. mdpi.comnih.gov
Table 3: Cytotoxic Activity of Pyrrolo[1,2-b]pyridazine Derivatives Against Human Cancer Cell Lines
| Compound | Cell Line | Concentration (µM) | Incubation Time (h) | Cell Viability (%) | Reference(s) |
|---|---|---|---|---|---|
| 5a | LoVo (Colon) | 400 | 24 | 63.46 | mdpi.comnih.gov |
| 5c | LoVo (Colon) | 400 | 24 | 68.56 | mdpi.comnih.gov |
| 5f | LoVo (Colon) | 400 | 48 | 41.82 | mdpi.comnih.gov |
| 5a | SK-OV-3 (Ovary) | 400 | 48 | ~50 | mdpi.com |
| 5f | SK-OV-3 (Ovary) | 400 | 48 | ~65 | mdpi.com |
| 5a | MCF-7 (Breast) | 400 | 48 | ~55 | mdpi.com |
| 5f | MCF-7 (Breast) | 400 | 48 | ~60 | mdpi.com |
In another significant research effort, two new series of pyrrolo[1,2-b]pyridazine derivatives were synthesized as phenstatin (B1242451) analogues and evaluated for their in vitro cytotoxic activity by the National Cancer Institute (NCI) against a panel of 60 human tumor cell lines. tandfonline.comnih.govnih.gov From this screening, the five most potent compounds were selected for more detailed five-dose response studies. tandfonline.comnih.gov Three of these compounds exhibited remarkable antiproliferative activity, with GI₅₀ (50% growth inhibition) values below 100 nM in multiple cancer cell lines, including those from colon, ovarian, renal, prostate, brain, and breast cancers, as well as melanoma and leukemia. tandfonline.comnih.gov Docking experiments suggested that these compounds likely exert their effect by interacting with the colchicine (B1669291) binding site of tubulin. tandfonline.comnih.gov
Table 4: Antiproliferative Activity of Lead Pyrrolo[1,2-b]pyridazine Derivatives
| Compound Series | Assay | Activity | Target Cancer Types | Reference(s) |
|---|---|---|---|---|
| Phenstatin analogues with pyrrolo[1,2-b]pyridazine moiety | NCI-60 cell line screen | GI₅₀ < 100 nM for 3 lead compounds | Colon, Ovarian, Renal, Prostate, Brain, Breast, Melanoma, Leukemia | tandfonline.comnih.gov |
These findings collectively establish the pyrrolo[1,2-b]pyridazine scaffold as a highly valuable framework for the discovery and development of novel anticancer therapeutics.
Role of Pyrrolo[1,2-b]pyridazine as a Privileged Scaffold in Medicinal Chemistry Design
The pyrrolo[1,2-b]pyridazine core, along with the parent pyridazine nucleus, is widely regarded as a "privileged scaffold" in medicinal chemistry. researchgate.netnih.gov This designation is given to molecular frameworks that are capable of binding to multiple, often unrelated, biological targets, thereby serving as a versatile template for the design of a wide array of biologically active compounds.
The value of the pyrrolo[1,2-b]pyridazine system stems from its unique combination of structural and electronic properties. As a fused heterocyclic system containing two nitrogen atoms, it possesses a rigid structure with specific steric and electronic features that allow for diverse interactions with biological macromolecules. arkat-usa.org The literature extensively documents the broad spectrum of pharmacological activities associated with this scaffold, a key characteristic of a privileged structure. researchgate.net These activities include anticancer, antimicrobial, antifungal, anti-inflammatory, and antidepressant actions. tandfonline.comnih.govresearchgate.net
The closely related imidazo[1,2-b]pyridazine scaffold further exemplifies this privileged nature. dntb.gov.uaresearchgate.netnih.gov Its derivatives have demonstrated a wide range of therapeutic applications, acting as anticancer, antiparasitic, antiviral, antidiabetic, and antineuropathic agents. researchgate.net The clinical success of the kinase inhibitor ponatinib, which is based on an imidazo[1,2-b]pyridazine core, has spurred significant interest in this class of compounds, confirming its status as a valuable scaffold for targeting critical enzymes in disease pathways. dntb.gov.uanih.gov
The synthetic accessibility of the pyrrolo[1,2-b]pyridazine ring system allows for the introduction of various substituents at multiple positions. researchgate.net This enables medicinal chemists to systematically modify the structure to optimize potency, selectivity, and pharmacokinetic properties for a given biological target, further enhancing its utility as a privileged scaffold in modern drug discovery. researchgate.net
Catalysis and Other Industrial Applications
The pyrrolo[1,2-b]pyridazine framework, with its embedded pyridazine ring, possesses inherent structural features that make it a candidate for ligand design in transition metal catalysis. The nitrogen atoms of the pyridazine moiety have lone pairs of electrons that can coordinate to metal centers, a fundamental requirement for a ligand. researchgate.net Research on pyridazine-based ligands has demonstrated their ability to coordinate with first-row transition metals, forming complexes with potential catalytic applications. researchgate.net
While the direct application of this compound as a ligand in a catalytic cycle is not yet extensively documented in the literature, the synthesis of the scaffold itself often relies heavily on transition metal catalysis. Several modern synthetic routes to pyrrolo[1,2-b]pyridazines employ palladium and copper catalysts, such as in Sonogashira cross-coupling reactions or domino coupling-isomerization-condensation sequences. arkat-usa.orgbeilstein-journals.orgresearchgate.net These synthetic methodologies inherently involve the coordination of the heterocyclic precursors or intermediates with the transition metal catalysts, highlighting the affinity between the metal and the N-heterocyclic system.
The successful use of transition metals in the construction of the pyrrolo[1,2-b]pyridazine core suggests that the product itself could be engineered to act as a ligand. By modifying the substituents on the ring system, it may be possible to fine-tune the electronic and steric properties of the scaffold to create effective ligands for various catalytic transformations. This remains an emerging area of research with potential for future development.
Future Perspectives and Challenges in Pyrrolo 1,2 B Pyridazine 6 Carbonitrile Research
Development of More Efficient and Environmentally Benign Synthetic Routes
A primary challenge in the ongoing research of pyrrolo[1,2-b]pyridazine (B13699388) derivatives is the development of synthetic methodologies that are not only efficient in terms of yield and time but also adhere to the principles of green chemistry. chemistryjournals.net Traditional methods, while foundational, often involve multiple steps, harsh conditions, or the use of hazardous materials. arkat-usa.orgbeilstein-journals.org
Future research is focused on overcoming these limitations through several key strategies:
Multicomponent Reactions (MCRs): One-pot, multicomponent reactions are at the forefront of efficient synthesis. researchgate.netresearchgate.net These processes, which combine three or more reactants in a single step, reduce reaction times, minimize waste, and simplify work-up procedures. researchgate.netresearchgate.net For instance, a one-pot, three-component reaction using pyridazine (B1198779), substituted phenacyl bromides, and an acetylenic dipolarophile in 1,2-epoxybutane (B156178) has been successfully used to create 5-acetyl substituted pyrrolo[1,2-b]pyridazines. researchgate.netlew.ro
Catalysis: The use of novel catalysts is a promising avenue. A Pd/Cu catalyzed domino reaction has been developed for synthesizing functionalized pyrrolo[1,2-b]pyridazines, involving a sequence of Sonogashira cross-coupling, isomerization, and intramolecular condensation. researchgate.net Similarly, copper(II) has been successfully used as a catalyst to furnish 2-substituted pyrrolo[1,2-b]pyridazin-4(1H)-ones. researchgate.net
Green Solvents and Conditions: A significant push is being made to replace traditional volatile organic solvents with more environmentally benign alternatives like water or to use solvent-free conditions. chemistryjournals.net Microwave-assisted synthesis is one such technique that can accelerate reactions, increase yields, and reduce the need for solvents. researchgate.net The development of a Cu/Fe co-catalyzed intramolecular C–H amination in water for related N-heterocycles provides a template for future green syntheses in this class. rsc.org
Table 1: Comparison of Synthetic Approaches for the Pyrrolo[1,2-b]pyridazine Scaffold
| Approach | Description | Advantages | Challenges/Limitations | Reference |
|---|---|---|---|---|
| Traditional Condensation/Cyclization | Multi-step synthesis, e.g., from 1,4,7-triketones and hydrazine (B178648) or via the Chichibabin reaction. | Well-established and understood. | Often requires harsh conditions, multiple steps, and can generate significant waste. | arkat-usa.orgnih.gov |
| 1,3-Dipolar Cycloaddition | Reaction of pyridazinium N-ylides or mesoionic compounds with dipolarophiles. A common and versatile method. | High regioselectivity, good yields, access to a wide range of derivatives. | May require in situ generation of unstable intermediates. | nih.govmdpi.com |
| One-Pot Multicomponent Reactions | Combining three or more reactants in a single reaction vessel to form the final product. | High efficiency, reduced reaction time, lower waste (atom economy), simplified procedures. Aligns with green chemistry principles. | Optimization can be complex; requires compatible reactivity of all components. | researchgate.netlew.ro |
| Microwave-Assisted Synthesis | Using microwave irradiation to heat reactions. | Remarkable acceleration of reaction rates, increased yields, reduced solvent usage. | Requires specialized equipment; scalability can be a concern. | researchgate.net |
Deeper Exploration of Underexplored Reactivity and Mechanistic Pathways
While several synthetic routes to the pyrrolo[1,2-b]pyridazine core are established, a complete understanding of the underlying reaction mechanisms remains a subject of investigation. A deeper mechanistic insight is crucial for optimizing reaction conditions, controlling regioselectivity, and predicting the formation of novel derivatives.
Future research directions include:
Elucidating Cycloaddition Mechanisms: The 1,3-dipolar cycloaddition is a cornerstone of pyrrolo[1,2-b]pyridazine synthesis. mdpi.com One established mechanism involves the reaction of mesoionic oxazolo-pyridazinones, which act as 1,3-dipoles, with acetylenic dipolarophiles. This proceeds through a tricyclic intermediate that eliminates carbon dioxide to yield the final aromatic product. nih.govmdpi.com Another key pathway involves the generation of pyridazinium N-ylides, which react with activated alkynes and subsequently undergo dehydrogenation. researchgate.net Further studies are needed to fully map the energy profiles of these reactions and the factors governing their regioselectivity.
Investigating Metal-Catalyzed Pathways: The mechanism of oxidative [3+2]-annulation reactions mediated by catalysts like Cu(OAc)₂·H₂O is an active area of research. researchgate.net Isotopic labeling and kinetic studies could further support the proposed stepwise [3+2]-cycloaddition/oxidation/elimination mechanism and clarify the role of the metal center. researchgate.net
Understanding Solvent and Reagent Effects: The reaction environment can dramatically influence the outcome. For example, the reaction between pyridazine and dimethyl acetylenedicarboxylate (B1228247) (DMAD) yields pyrrolopyridazines in protic solvents like methanol, but forms pyridinopyridazine derivatives in aprotic solvents like acetonitrile. arkat-usa.org A more profound understanding of these solvent effects is essential for synthetic control.
Table 2: Key Mechanistic Pathways in Pyrrolo[1,2-b]pyridazine Synthesis
| Reaction Type | Key Intermediates | Proposed Mechanism | Reference |
|---|---|---|---|
| Mesoionic Cycloaddition | Mesoionic oxazolo-pyridazinones, tricyclic adducts | In situ generation of a mesoionic 1,3-dipole, cycloaddition with an alkyne, followed by CO₂ elimination. | nih.govmdpi.com |
| N-Ylide Cycloaddition | Pyridazinium salts, N-ylides, primary cycloadducts | Quaternization of pyridazine, deprotonation to form an N-ylide, cycloaddition with a dipolarophile, and subsequent aromatization via dehydrogenation. | researchgate.net |
| Oxidative Annulation | Pyridazinium ylides, nitroalkenes | A stepwise [3+2]-cycloaddition/oxidation/HNO₂ elimination pathway mediated by a Cu(II) salt. | researchgate.net |
| Condensation/Rearrangement | Carbamate derivatives, alkenyl imines | Hydrolysis and decarboxylation of a carbamate, condensation with a chalcone (B49325), followed by cyclization and migration of an alkyl group. | nih.gov |
Advances in Targeted Functionalization and Scaffold Diversification
The ability to precisely modify the pyrrolo[1,2-b]pyridazine scaffold is key to tuning its chemical and physical properties for specific applications. Future work will focus on developing novel methods for targeted functionalization and creating a wider diversity of related molecular structures. The introduction of a carbonitrile group at the 6-position already provides a versatile chemical handle for further transformations.
Key areas for advancement include:
Regioselective Functionalization: Developing reactions that selectively introduce functional groups at specific positions is a high priority. For example, oxidative annulation reactions have provided the first synthetic route to a broad range of 5-fluoro-pyrrolo[1,2-b]pyridazines. researchgate.net Other methods have been tailored to introduce acetyl or cyano groups onto the pyrrole (B145914) ring portion of the scaffold. lew.rolew.ro
Domino and Cascade Reactions: Cascade reactions that build complexity in a single, efficient sequence are highly valuable. A novel Pd/Cu catalyzed domino process has been developed to synthesize functionalized pyrrolo[1,2-b]pyridazines from readily available starting materials. researchgate.net
Scaffold Hopping and Diversification: Beyond simple functionalization, research is exploring significant modifications to the core structure. This includes synthesizing benzo-fused analogs like pyrrolo[1,2-b]cinnolines to explore the effects of an expanded aromatic system. researchgate.netresearchgate.net Another powerful strategy involves using the pyrrolo[1,2-b]pyridazine moiety as a bioisostere, replacing parts of known bioactive molecules (like phenstatin) to create new chemical entities with potentially improved properties. nih.gov
Integration of High-Throughput Screening and Computational Methods for Design and Discovery
The discovery of new applications for Pyrrolo[1,2-b]pyridazine-6-carbonitrile and its derivatives will be significantly accelerated by modern drug discovery tools. The integration of computational chemistry with high-throughput screening (HTS) allows for a more rational and efficient exploration of chemical space.
Future perspectives in this area include:
Rational Drug Design: Computational methods, particularly molecular docking, are already being used to guide the design of new pyrrolo[1,2-b]pyridazine derivatives. Docking studies have shown that certain derivatives fit well into the colchicine-binding site of tubulin, providing a mechanistic hypothesis for their observed anticancer activity. nih.gov This rational design approach was also used to develop a new class of Janus kinase (JAK) inhibitors based on a pyrrolo[1,2-b]pyridazine-3-carboxamide scaffold. researchgate.net
High-Throughput Screening (HTS): The synthesis of compound libraries followed by rapid screening is a powerful discovery engine. Libraries of new 2-substituted pyrrolo[1,2-b]pyridazine derivatives have been assembled and screened to identify potent and selective PARP inhibitors. researchgate.net The National Cancer Institute's 60-cell line screen (NCI-60) is another HTS platform that has been used to evaluate the anticancer potential of newly synthesized compounds from this class. nih.gov
Predictive Modeling: As more data on the structure-activity relationships (SAR) of these compounds becomes available, machine learning and QSAR (Quantitative Structure-Activity Relationship) models can be developed. These models could predict the biological activity or physical properties of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates.
Expansion into Emerging Areas of Materials Science and Chemical Biology
While much of the focus on pyrrolo[1,2-b]pyridazines has been on their pharmacological potential, their unique electronic and photophysical properties make them attractive candidates for applications in materials science and as tools in chemical biology. nih.govmdpi.com
Materials Science: The pyrrolo[1,2-b]pyridazine system is highly fluorescent in both solution and solid states, making it a promising scaffold for the development of novel optically active materials. lew.ronih.govmdpi.com Research efforts are directed towards designing derivatives with specific photophysical properties for use as blue organic luminophors in applications like organic light-emitting diodes (OLEDs). researchgate.netlew.ro Key to this is the strategic expansion of the molecule's π-electron system and ensuring a planar conformation that promotes π-π stacking in the solid state, which is crucial for electron mobility. nih.govmdpi.comnih.gov
Chemical Biology: The pyrrolo[1,2-b]pyridazine scaffold has been used to develop potent and selective inhibitors for key biological targets. These inhibitors serve as valuable chemical probes to study cellular pathways and validate new therapeutic targets. For example, derivatives have been identified as inhibitors of IRAK4, JAK, and PARP, enzymes implicated in cancer and autoimmune disorders. researchgate.netgoogle.com The development of such tools is a critical aspect of chemical biology, enabling the dissection of complex biological processes.
Table 3: Emerging Applications for the Pyrrolo[1,2-b]pyridazine Scaffold
| Field | Potential Application | Key Properties | Reference |
|---|---|---|---|
| Materials Science | Organic Light-Emitting Diodes (OLEDs), fluorescent probes, sensors, semiconductor devices. | High fluorescence quantum yield, π-conjugated planar structure, potential for π-π stacking. | researchgate.netnih.govnih.govmdpi.com |
| Chemical Biology | Selective enzyme inhibitors (e.g., for JAK, PARP, IRAK4) to probe biological pathways. | "Privileged scaffold" for biological activity, synthetically tractable for library creation. | nih.govresearchgate.netgoogle.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
